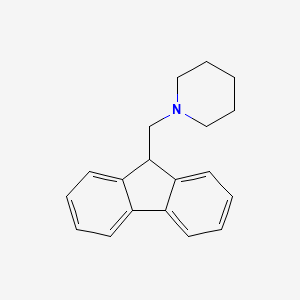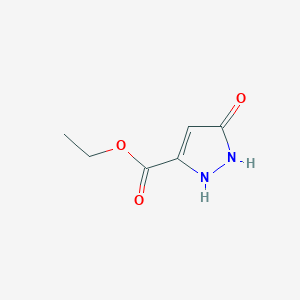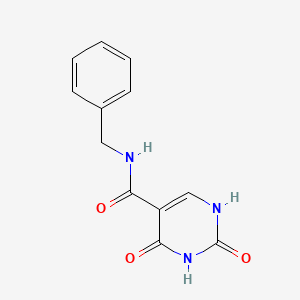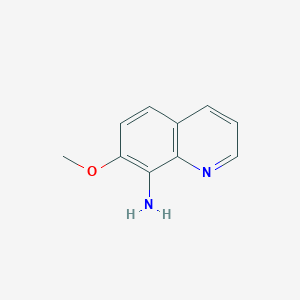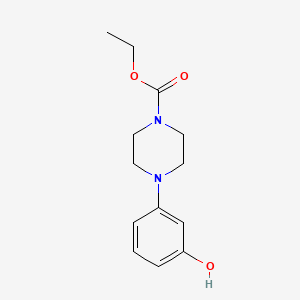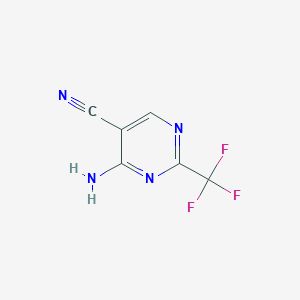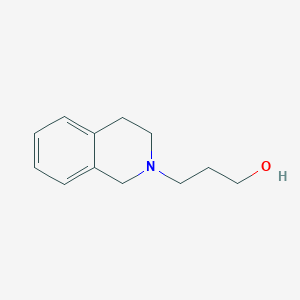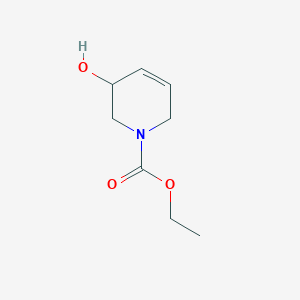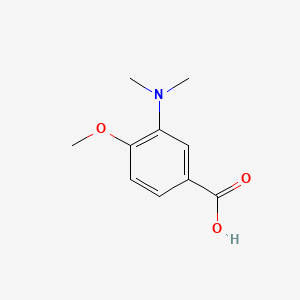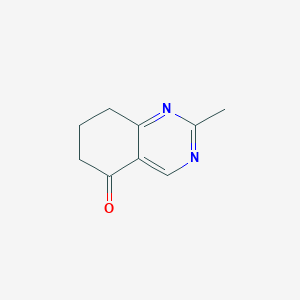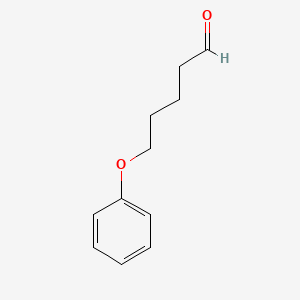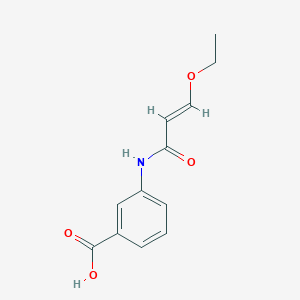![molecular formula C13H19NO B1314411 [3-(Pipéridinométhyl)phényl]méthanol CAS No. 73278-91-8](/img/structure/B1314411.png)
[3-(Pipéridinométhyl)phényl]méthanol
Vue d'ensemble
Description
[3-(Piperidinomethyl)phenyl]methanol is an organic compound with the molecular formula C13H19NO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with a piperidinomethyl group. This compound is primarily used in laboratory settings for various chemical reactions and research purposes .
Applications De Recherche Scientifique
[3-(Piperidinomethyl)phenyl]methanol is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of fine chemicals and intermediates for pharmaceuticals.
Safety and Hazards
Mécanisme D'action
Target of Action
[3-(Piperidinomethyl)phenyl]methanol is a derivative of piperidine . Piperidine-containing compounds are among the most important synthetic medicinal blocks for drug construction It’s known that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Phenol, a related compound, is known to be a potent proteolytic agent . It dissolves tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
It’s known that phenol, a related compound, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or inhaled .
Analyse Biochimique
Biochemical Properties
[3-(Piperidinomethyl)phenyl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with methanol dehydrogenase, an enzyme involved in the oxidation of methanol to formaldehyde . This interaction is crucial for understanding the compound’s role in metabolic pathways. Additionally, [3-(Piperidinomethyl)phenyl]methanol may interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of [3-(Piperidinomethyl)phenyl]methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to cause changes in gene expression related to metabolic processes . These changes can lead to alterations in cellular metabolism, impacting the overall function of the cell.
Molecular Mechanism
The molecular mechanism of [3-(Piperidinomethyl)phenyl]methanol involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with methanol dehydrogenase results in the oxidation of methanol to formaldehyde . This binding interaction is essential for understanding the compound’s biochemical properties and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(Piperidinomethyl)phenyl]methanol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that [3-(Piperidinomethyl)phenyl]methanol remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound can result in significant changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of [3-(Piperidinomethyl)phenyl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity becomes apparent. Understanding these dosage effects is crucial for developing safe and effective applications of the compound.
Metabolic Pathways
[3-(Piperidinomethyl)phenyl]methanol is involved in several metabolic pathways. It interacts with enzymes such as methanol dehydrogenase, which plays a role in the oxidation of methanol to formaldehyde . This interaction affects metabolic flux and metabolite levels, influencing the overall metabolic processes within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of [3-(Piperidinomethyl)phenyl]methanol within cells and tissues are essential for understanding its effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s distribution within the cell, affecting its activity and function.
Subcellular Localization
The subcellular localization of [3-(Piperidinomethyl)phenyl]methanol is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its role in cellular processes and its overall impact on cell function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Piperidinomethyl)phenyl]methanol typically involves the reaction of benzyl chloride with piperidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium borohydride or lithium aluminum hydride for reduction
Industrial Production Methods: In industrial settings, the production of [3-(Piperidinomethyl)phenyl]methanol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process .
Types of Reactions:
Oxidation: [3-(Piperidinomethyl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary alcohols
Substitution: Formation of ethers or esters
Comparaison Avec Des Composés Similaires
- [3-(Morpholinomethyl)phenyl]methanol
- [3-(Pyrrolidinomethyl)phenyl]methanol
- [3-(Piperazinomethyl)phenyl]methanol
Comparison:
- Binding Affinity: [3-(Piperidinomethyl)phenyl]methanol exhibits higher binding affinity due to the presence of the piperidinomethyl group.
- Reactivity: It shows distinct reactivity patterns compared to its analogs, making it unique for specific applications.
- Applications: While similar compounds may have overlapping uses, [3-(Piperidinomethyl)phenyl]methanol is preferred in certain synthetic and research contexts due to its unique properties .
Propriétés
IUPAC Name |
[3-(piperidin-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKXLHGCZWDXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428215 | |
| Record name | [3-(Piperidinomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73278-91-8 | |
| Record name | 3-(1-Piperidinylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73278-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Piperidinomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
